![molecular formula C12H13F3N2O2 B2854069 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 866145-10-0](/img/structure/B2854069.png)
1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a complex chemical compound . It’s a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
Morpholinos are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight is 257.214 .Chemical Reactions Analysis
Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
An efficient microwave-assisted synthesis route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, showcasing a novel alternative to conventional methodologies. This process is non-catalyzed, reproducible on a gram scale, and environmentally benign, highlighting the compound's utility in synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, and mass spectrometry techniques (Aljohani et al., 2019).
Synthesis of NK(1) Receptor Antagonist
A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant is described, involving a direct condensation and a Lewis acid-mediated coupling, followed by a crystallization-induced asymmetric transformation. This process highlights the compound's role in the efficient synthesis of clinically relevant molecules (Brands et al., 2003).
Catalytic Enantioselective Synthesis
A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols is reported. This represents an innovative method for constructing the N,O-heterocycle, which is a crucial building block in organic synthesis and pharmacophore in medicinal chemistry, further emphasizing the compound's importance in synthesis pathways (He et al., 2021).
Antibacterial Activity
The compound has shown promise in the synthesis of novel pyrimidines and thiazolidinones with significant antibacterial activity, demonstrating its potential in drug discovery and development against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Docking Study
A molecular docking study of novel synthesized pyrazole derivatives, starting from compounds structurally related to 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, exhibited significant antimicrobial potential, underscoring the compound's utility in the development of new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Mécanisme D'action
Morpholinos work by binding to complementary sequences of RNA and getting in the way of processes . They are commonly used to prevent a particular protein from being made in an organism or cell culture . Once introduced into cells, Morpholinos freely diffuse between the cytosol and nuclear compartments and bind complementary sequences of RNA .
Safety and Hazards
Orientations Futures
Morpholinos are currently in clinical trials and are suitable for development as therapeutics . They have potential for broad therapeutic development targeting pathogens and genetic diseases . A Morpholino-based drug eteplirsen received accelerated approval from the US Food and Drug Administration for the treatment of some mutations causing Duchenne muscular dystrophy .
Propriétés
IUPAC Name |
1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8(18)11-10(17-2-4-19-5-3-17)6-9(7-16-11)12(13,14)15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXWONCVFAJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


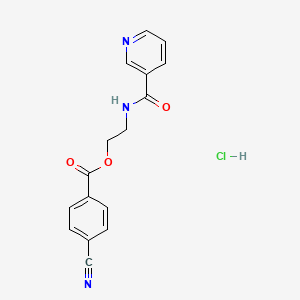


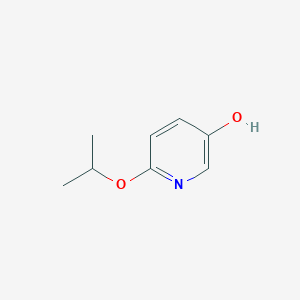
![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
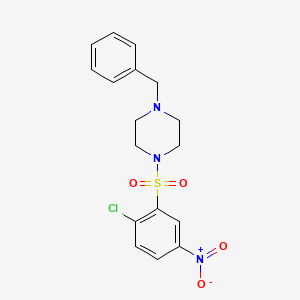

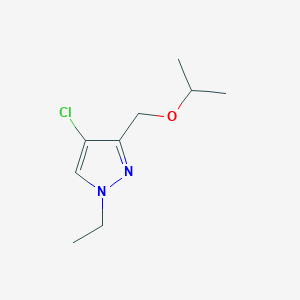

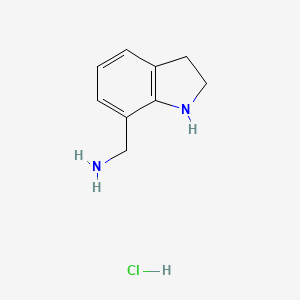
![3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2854006.png)
![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)
